Enantiomeric Purity Enables Defined Stereochemical Outcome in Chiral Amine Synthesis
The (S)-enantiomer provides a single, defined stereoisomer as starting material. While explicit vendor Certificate of Analysis data for this specific CAS number is not publicly aggregated, the compound's catalog designation as the (2S)-isomer with a defined InChIKey (BEOYRBKGUBNXIT-MRVPVSSYSA-N) confirms its identity as the single (S)-enantiomer [1]. In contrast, the racemic mixture (CAS 70360-85-9) yields a 50:50 mixture of enantiomers, which, upon reduction to 2-(4-methoxyphenyl)propan-1-amine, produces a racemic product unsuitable for chiral drug development [2]. The reduction of the racemic form proceeds with a reported yield of 69% using Pd/C under H₂, but the product stereochemistry is uncontrolled [2].
| Evidence Dimension | Stereochemical purity and synthetic utility |
|---|---|
| Target Compound Data | Single (S)-enantiomer; InChIKey BEOYRBKGUBNXIT-MRVPVSSYSA-N |
| Comparator Or Baseline | Racemic mixture (CAS 70360-85-9): 50:50 mixture of enantiomers; reported reduction yields racemic amine |
| Quantified Difference | Defined absolute configuration vs. uncontrolled racemic product |
| Conditions | Chiral identity confirmed by IUPAC name, InChI, and SMILES notation containing stereodescriptors [1] |
Why This Matters
The procurement of the enantiopure (S)-form is non-negotiable for medicinal chemistry programs requiring chiral integrity in lead compounds, as even small enantiomeric impurities can lead to misleading biological data.
- [1] PubChem. (2025). Compound Summary for CID 12164598, 1-Methoxy-4-[(2S)-1-nitropropan-2-yl]benzene. National Center for Biotechnology Information. View Source
- [2] MolAid. (n.d.). rac-1-methoxy-4-(1-nitropropan-2-yl)benzene (CAS 70360-85-9): Reduction to 2-(4-methoxyphenyl)propan-1-amine, a stearoyl-CoA desaturase inhibitor intermediate. View Source
